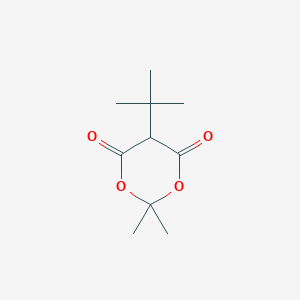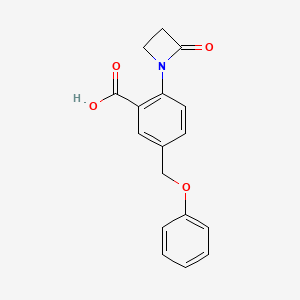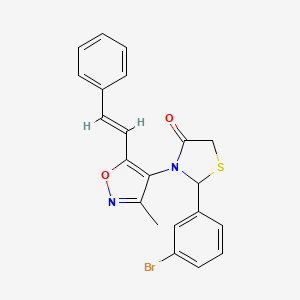
Methyl (hydrazinylmethylidene)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (hydrazinylmethylidene)carbamodithioate is a chemical compound with the molecular formula C3H7N3S2 It is known for its unique structure, which includes a hydrazinylmethylidene group and a carbamodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (hydrazinylmethylidene)carbamodithioate typically involves the reaction of hydrazine derivatives with carbon disulfide and methyl iodide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reaction of Hydrazine Derivatives with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form a dithiocarbazate intermediate.
Methylation: The dithiocarbazate intermediate is then methylated using methyl iodide to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (hydrazinylmethylidene)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (hydrazinylmethylidene)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in lubricants and pesticides.
Mécanisme D'action
The mechanism of action of methyl (hydrazinylmethylidene)carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to chelate metal ions makes it useful in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (phenyl)carbamodithioate
- Cyanomethyl methyl (phenyl)carbamodithioate
- Ethyl (hydrazinylmethylidene)carbamodithioate
Uniqueness
Methyl (hydrazinylmethylidene)carbamodithioate is unique due to its hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
Propriétés
Numéro CAS |
82578-63-0 |
|---|---|
Formule moléculaire |
C3H7N3S2 |
Poids moléculaire |
149.2 g/mol |
Nom IUPAC |
methyl N-(hydrazinylmethylidene)carbamodithioate |
InChI |
InChI=1S/C3H7N3S2/c1-8-3(7)5-2-6-4/h2H,4H2,1H3,(H,5,6,7) |
Clé InChI |
IOWWMEZATYFZAJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)




![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)




